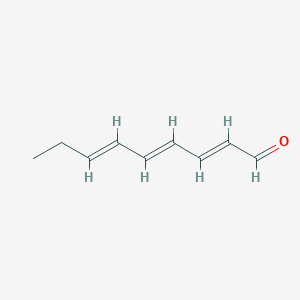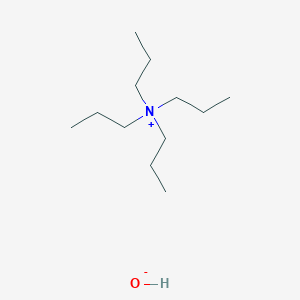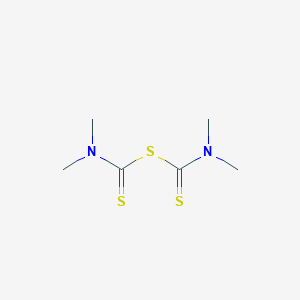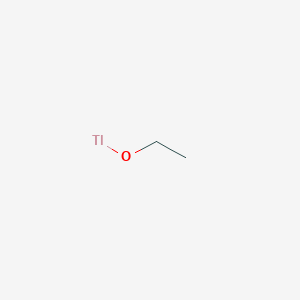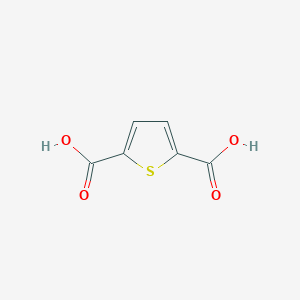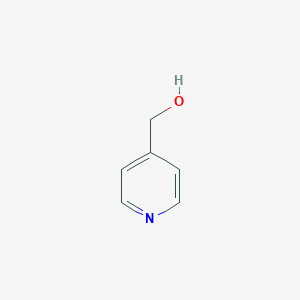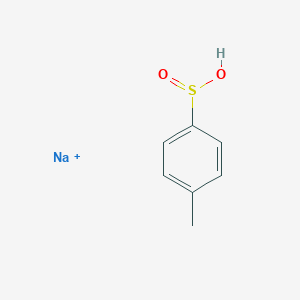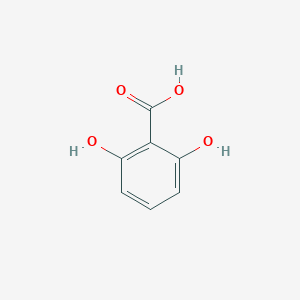
溴三苯甲烷
描述
Bromotriphenylmethane (BTP) is an organobromine compound that is used in a variety of scientific research applications. BTP is a colorless solid that is insoluble in water but soluble in organic solvents. It is synthesized by the reaction of triphenylmethane with bromine in the presence of a Lewis acid. BTP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
1. 化学教育和实验
溴三苯甲烷用于教育环境中,特别是在本科有机实验室中。它参与了与各种含氧亲核试剂的简单 SN1 反应,为学生探索化学反应和分离固体产物提供了一个多功能平台。该化合物的灵活性允许在实验中进行调整,从直接溶剂分解反应到更复杂、基于发现的实验,重点关注亲核试剂或产物分离方法的影响 (Esteb 等,2009)。
2.嵌段共聚物合成
溴三苯甲烷通过结合光诱导自由基氧化/加成/失活 (PROAD) 和引发剂过程在嵌段共聚物的合成中发挥着至关重要的作用。该过程从使用溴三苯甲烷对某些单体进行 PROAD 聚合开始,生成具有三苯甲基端基的聚合物。然后这些聚合物在其他乙烯基单体的聚合中充当大分子引发剂,从而能够在没有均聚物的情况下产生嵌段共聚物。这种方法对于推进材料科学具有重要意义,因为它提供了一种合成具有定制化特性的聚合物的途径 (Çiftçi & Yagcı, 2018)。
3.生物电化学和生物燃料电池
在生物电化学中,溴三苯甲烷衍生物,特别是三苯甲烷 (TPM) 染料,已被研究作为生物燃料电池中葡萄糖氧化酶生物阳极中电子转移系统中的替代介体。与传统介质相比,这些 TPM 染料表现出有希望的性能,并具有在酶燃料电池中使用的潜力。它们的生物电化学特性以及在生物电化学过程中不消耗介质,使其成为生物燃料电池应用中进一步探索的诱人选择 (La Rotta H. 等,2011)。
4.化学过程中的 pH 值操纵
溴三苯甲烷衍生物还用于光活化笼中化合物,以快速操纵水溶液中的 pH 值。这些化合物的激发导致有色碳正离子的快速形成,从而允许 pH 值快速增加,这在以受控方式研究质子转移反应和其他 pH 敏感过程时非常有价值 (Abbruzzetti 等,2001)。
5.染料的生物降解和脱色
对三苯甲烷染料(溴三苯甲烷是其中的一部分)的生物降解和脱色的研究为处理含染料废水和生物修复受染料污染的环境提供了必要的知识。这项研究包括研究细菌、真菌和藻类等微生物及其酶,阐明了这些染料降解和脱色所涉及的机制和途径 (Pei,2009)。
作用机制
Bromotriphenylmethane, also known as Triphenylbromomethane or Trityl bromide, is a chemical compound with the linear formula (C6H5)3CBr . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known to be a more reactive reagent than chlorotriphenylmethane .
Mode of Action
Bromotriphenylmethane interacts with its targets by acting as a reagent in the preparation of trityl esters . It is also used in one-pot conversion of amino acids to their N-trityl derivatives involving N,O-ditritylation and selective methanolysis of the trityl ester .
Biochemical Pathways
Its role in the preparation of trityl esters and the conversion of amino acids to their n-trityl derivatives suggests it may influence related biochemical pathways .
Result of Action
Its use in the preparation of trityl esters and the conversion of amino acids to their n-trityl derivatives indicates it plays a role in these chemical transformations .
Action Environment
The action, efficacy, and stability of Bromotriphenylmethane can be influenced by various environmental factors. For instance, it is known to be moisture sensitive, and it is recommended to be stored away from oxidizing agents and bases . Its solubility in hot acetic acid is almost transparent, suggesting that temperature and solvent can affect its action .
安全和危害
Bromotriphenylmethane is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It may cause central nervous system depression, cardiac disturbances, severe respiratory tract irritation with possible burns, and severe digestive tract irritation with possible burns . It is advised to avoid breathing its dust, to wear protective clothing, and to wash hands and contaminated clothing before reuse .
未来方向
Bromotriphenylmethane is considered a more reactive reagent than Chlorotriphenylmethane and is used for the preparation of trityl esters . It is also used in one-pot conversion of amino acids to their N-trityl derivatives involving N,O-ditritylation and selective methanolysis of the trityl ester . These properties suggest potential future applications in the synthesis of complex organic compounds.
属性
IUPAC Name |
[bromo(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHXEWZGTQSYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060494 | |
| Record name | Bromotriphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Alfa Aesar MSDS] | |
| Record name | Triphenylmethyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18411 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
596-43-0 | |
| Record name | Trityl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromotriphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotriphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(bromomethylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromotriphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1,1-triphenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOTRIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWY6H8D4L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of bromotriphenylmethane in initiating polymerization reactions?
A1: Bromotriphenylmethane can function as an initiator in specific polymerization techniques, particularly in controlled radical polymerization methods like PROAD (Photoinduced Radical Oxidation/Addition/Deactivation) []. In these systems, bromotriphenylmethane, in conjunction with other reagents like dimanganese decacarbonyl and diphenyliodonium bromide, generates radicals upon light irradiation. These radicals can initiate the polymerization of monomers like isobutyl vinyl ether, leading to the formation of polymers with specific end groups. This controlled approach allows for the synthesis of well-defined polymers with controlled molecular weights and architectures [].
Q2: How does bromotriphenylmethane participate in SN1 reactions, and what factors influence its reactivity?
A2: Bromotriphenylmethane is a classic substrate for studying SN1 (Substitution Nucleophilic Unimolecular) reactions [, , ]. The bromine atom in bromotriphenylmethane is attached to a tertiary carbon, making it susceptible to SN1 reactions due to the relative stability of the tertiary carbocation formed as an intermediate.
- Solvent Polarity: Polar solvents, like ethanol, stabilize the carbocation intermediate, thus accelerating the reaction rate [, , ].
- Nucleophile Strength: While SN1 reactions are not typically heavily dependent on nucleophile strength, stronger nucleophiles can still increase the reaction rate to some extent. Studies have investigated the use of various oxygen-based nucleophiles, including water and different alcohols, in reactions with bromotriphenylmethane [].
Q3: Can you describe a specific example of using bromotriphenylmethane in an educational setting to illustrate chemical principles?
A3: Bromotriphenylmethane is frequently used in undergraduate organic chemistry labs to demonstrate SN1 reactions and synthesis techniques [, ]. One example is the synthesis of an ether from bromotriphenylmethane and ethanol []. This experiment allows students to:
Q4: What spectroscopic techniques are commonly employed to characterize bromotriphenylmethane and its reaction products?
A4: Researchers often use a combination of spectroscopic techniques to characterize bromotriphenylmethane and the products formed in its reactions. Some of these techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to determine the structure of organic molecules. 1H NMR can provide information about the number and types of hydrogen atoms present in a molecule, as well as their chemical environment. [].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify functional groups present in a molecule based on their characteristic vibrational frequencies. This technique is particularly useful for distinguishing starting materials from products in a reaction mixture [].
Q5: Has there been research into the chirality of bromotriphenylmethane and its potential applications?
A5: Yes, there have been studies exploring the enantiomeric properties of bromotriphenylmethane. For instance, enantiomorphic crystals of bromotriphenylmethane have been investigated for their potential in chiral recognition []. Researchers developed a sensor based on a carbon-paste electrode modified with these crystals for the selective detection of tryptophan enantiomers []. This highlights the potential of bromotriphenylmethane derivatives in areas like chiral sensing and separation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



